Galanin(10-29) (pig)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Galanin(10-29) (Schwein): ist ein biologisch aktives Neuropeptid, das aus dem größeren Galanin-Peptid gewonnen wird. Galanin selbst ist ein 29- oder 30-Aminosäure-Peptid, das ursprünglich 1983 aus dem Schweinedarm isoliert wurde . Dieses Peptid ist an einer Vielzahl physiologischer Funktionen beteiligt, darunter die Regulation der Hormon- und Neurotransmitterfreisetzung, antinozizeptive Aktivität, Depression und Schlaf-Wach-Homöostase .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Galanin(10-29) (Schwein) wird typischerweise mittels Festphasenpeptidsynthese (SPPS) synthetisiert. Diese Methode beinhaltet das sequenzielle Anfügen von geschützten Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst Deprotektionsschritte und Kopplungsschritte, die wiederholt werden, bis die gewünschte Peptidsequenz erhalten wird. Das Endprodukt wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren: Die industrielle Produktion von Galanin(10-29) (Schwein) folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Der Einsatz fortschrittlicher Reinigungsverfahren wie präparativer HPLC gewährleistet die hohe Reinheit des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Galanin(10-29) (Schwein) unterliegt in erster Linie Peptidbindungsbildungs- und -spaltungsreaktionen. Aufgrund seiner Peptidnatur nimmt es typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen:

Kopplungsreagenzien: N,N’-Diisopropylcarbodiimid (DIC), O-Benzotriazol-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphat (HBTU)

Deprotektionsreagenzien: Trifluoressigsäure (TFA), Piperidin

Abspaltungsreagenzien: TFA, Wasser, Triisopropylsilan (TIS)

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist das Galanin(10-29) (Schwein)-Peptid selbst, wobei potenzielle Nebenprodukte verkürzte oder falsch gefaltete Peptide sind, die typischerweise während der Reinigung entfernt werden.

Wissenschaftliche Forschungsanwendungen

Chemie: Galanin(10-29) (Schwein) wird als Werkzeug bei der Untersuchung von Peptidsynthese- und Reinigungsverfahren eingesetzt. Es dient als Modellpeptid zur Optimierung von Protokollen für die Festphasenpeptidsynthese.

Biologie: In der biologischen Forschung wird Galanin(10-29) (Schwein) verwendet, um die Funktion von Galanin-Rezeptoren (GALR1, GALR2 und GALR3) zu untersuchen. Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter der Energiestoffwechsel, neuropathische Schmerzen, epileptische Aktivität und die Schlafhomöostase .

Medizin: Galanin(10-29) (Schwein) hat potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Depression, Epilepsie und neuropathischen Schmerzen. Es wird auch für seine Rolle im Neuroprotection und in der neuronalen Regeneration untersucht .

Industrie: In der pharmazeutischen Industrie wird Galanin(10-29) (Schwein) in der Arzneimittelentwicklung und bei Screening-Assays eingesetzt, um potenzielle Modulatoren von Galanin-Rezeptoren zu identifizieren.

Wirkmechanismus

Galanin(10-29) (Schwein) übt seine Wirkungen aus, indem es an Galanin-Rezeptoren (GALR1, GALR2 und GALR3) bindet, bei denen es sich um G-Protein-gekoppelte Rezeptoren (GPCRs) handelt. Nach der Bindung aktivieren diese Rezeptoren verschiedene intrazelluläre Signalwege:

GALR1 und GALR3: Signalisieren über den Gi/o-Signalweg, was zur Hemmung der Adenylatcyclase und einer Abnahme der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt.

Wirkmechanismus

Galanin(10-29) (pig) exerts its effects by binding to galanin receptors (GALR1, GALR2, and GALR3), which are G protein-coupled receptors (GPCRs). Upon binding, these receptors activate different intracellular signaling pathways:

GALR1 and GALR3: Signal through the Gi/o pathway, leading to inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels.

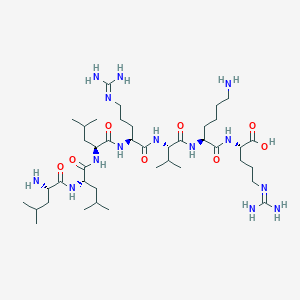

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Galanin(2-29) (Schwein)

- Galanin(7-29) (Schwein)

Vergleich: Galanin(10-29) (Schwein) ist einzigartig in seiner Fähigkeit, spezifische Galanin-Rezeptoren selektiv zu binden und zu aktivieren, was es zu einem wertvollen Werkzeug bei der Untersuchung der Rezeptorfunktion und Signalwege macht. Im Vergleich zu anderen Galanin-Fragmenten wie Galanin(2-29) (Schwein) und Galanin(7-29) (Schwein) kann Galanin(10-29) (Schwein) unterschiedliche Bindungsaffinitäten und funktionelle Selektivitäten aufweisen, was Einblicke in die Struktur-Aktivitäts-Beziehungen von Galanin-Peptiden liefert .

Eigenschaften

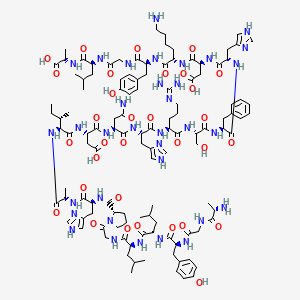

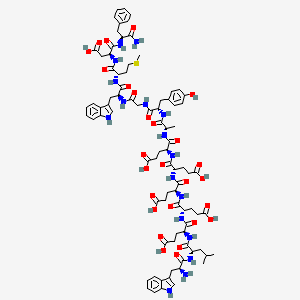

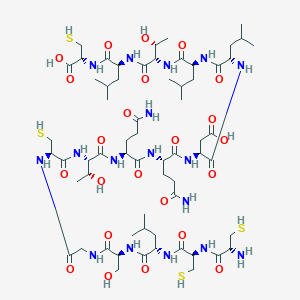

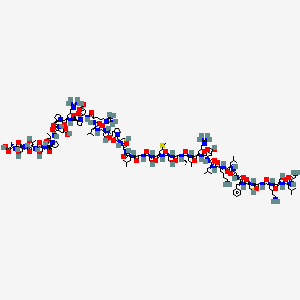

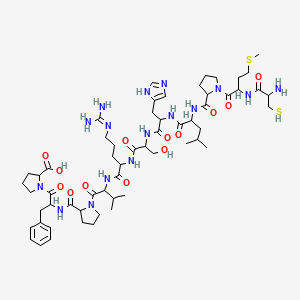

Molekularformel |

C102H153N31O28 |

|---|---|

Molekulargewicht |

2261.5 g/mol |

IUPAC-Name |

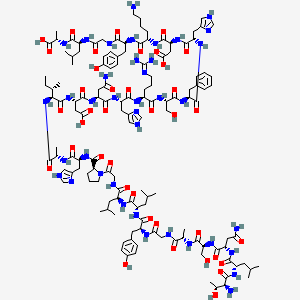

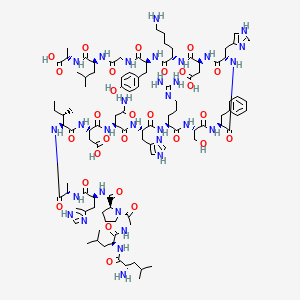

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C102H153N31O28/c1-11-54(8)83(132-84(143)55(9)117-91(150)70(36-59-42-108-48-114-59)129-99(158)77-23-18-30-133(77)80(138)46-113-86(145)66(32-52(4)5)122-85(144)63(104)31-51(2)3)100(159)130-75(41-82(141)142)97(156)127-73(39-78(105)136)95(154)126-71(37-60-43-109-49-115-60)93(152)121-65(22-17-29-111-102(106)107)89(148)131-76(47-134)98(157)124-69(34-57-19-13-12-14-20-57)92(151)125-72(38-61-44-110-50-116-61)94(153)128-74(40-81(139)140)96(155)120-64(21-15-16-28-103)88(147)123-68(35-58-24-26-62(135)27-25-58)87(146)112-45-79(137)119-67(33-53(6)7)90(149)118-56(10)101(160)161/h12-14,19-20,24-27,42-44,48-56,63-77,83,134-135H,11,15-18,21-23,28-41,45-47,103-104H2,1-10H3,(H2,105,136)(H,108,114)(H,109,115)(H,110,116)(H,112,146)(H,113,145)(H,117,150)(H,118,149)(H,119,137)(H,120,155)(H,121,152)(H,122,144)(H,123,147)(H,124,157)(H,125,151)(H,126,154)(H,127,156)(H,128,153)(H,129,158)(H,130,159)(H,131,148)(H,132,143)(H,139,140)(H,141,142)(H,160,161)(H4,106,107,111)/t54-,55-,56-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,83-/m0/s1 |

InChI-Schlüssel |

UAOTUUKSRUXJQS-UDKLMHSUSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@@H]6CCCN6C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

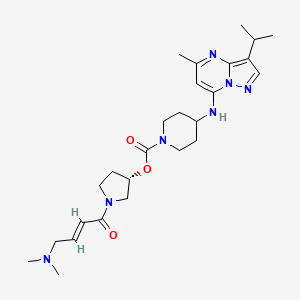

![1-Piperidinecarboxylic acid, 4-[[5-methyl-3-(1-methylethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]-, 1-[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]-3-pyrrolidinyl ester](/img/structure/B10822460.png)

![5-hydroxy-2-phenyl-2H,3H,4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B10822466.png)

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822512.png)